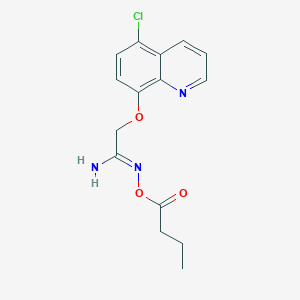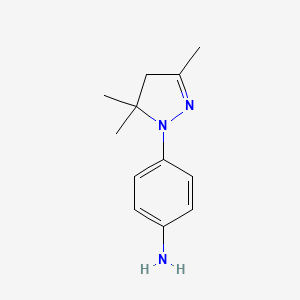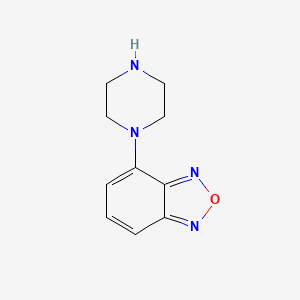![molecular formula C17H16N2O B12899046 9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole CAS No. 80640-88-6](/img/structure/B12899046.png)
9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(9H-Carbazol-9-yl)ethyl)-4,5-dihydrooxazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. The unique structure of this compound, which includes both a carbazole moiety and an oxazole ring, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(9H-Carbazol-9-yl)ethyl)-4,5-dihydrooxazole typically involves the reaction of 9H-carbazole with ethylene oxide to form 2-(9H-carbazol-9-yl)ethanol. This intermediate is then reacted with an appropriate oxazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-(9H-Carbazol-9-yl)ethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted carbazole and oxazole derivatives, which can be further utilized in organic synthesis and material science applications .
Wissenschaftliche Forschungsanwendungen
2-(2-(9H-Carbazol-9-yl)ethyl)-4,5-dihydrooxazole has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photochemical stability.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-(2-(9H-Carbazol-9-yl)ethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The carbazole moiety is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 9-Vinylcarbazole
- 9H-Carbazole-9-ethanol
- 9-Methyl-9H-carbazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 2-(2-(9H-Carbazol-9-yl)ethyl)-4,5-dihydrooxazole exhibits unique properties due to the presence of both carbazole and oxazole moieties. This dual functionality enhances its versatility in various applications, particularly in organic electronics and medicinal chemistry. The oxazole ring provides additional sites for chemical modification, allowing for the development of novel derivatives with improved properties .
Eigenschaften
CAS-Nummer |
80640-88-6 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-(2-carbazol-9-ylethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H16N2O/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)19(15)11-9-17-18-10-12-20-17/h1-8H,9-12H2 |
InChI-Schlüssel |
IRTUSHNXUSQZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)

![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
![N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide](/img/structure/B12899004.png)

![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)



![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)

